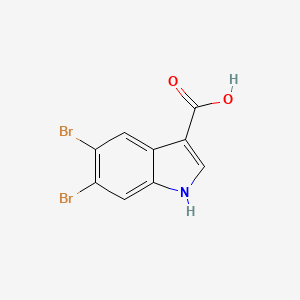
5,6-dibromo-1H-indole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dibromo-1H-indole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H5Br2NO2 and its molecular weight is 318.952. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 5,6-dibromo-1H-indole-3-carboxylic acid are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria .
Mode of Action
Indole derivatives are known to interact with various biological targets and exhibit a wide range of biological activities .
Biochemical Pathways
Indole and its derivatives are known to be involved in a variety of biological processes, including the regulation of bacterial physiology .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
生物活性
5,6-Dibromo-1H-indole-3-carboxylic acid (DBICA) is a synthetic derivative of indole, a significant heterocyclic compound known for its diverse biological activities. The compound's structure includes two bromine atoms at the 5 and 6 positions and a carboxylic acid functional group at the 3 position, which contributes to its reactivity and biological potential.
- Molecular Formula : C9H5Br2NO2
- Molecular Weight : 318.95 g/mol
- CAS Number : 857809-64-4
DBICA's biological activity is primarily attributed to its ability to interact with various cellular targets, influencing multiple pathways involved in disease processes. The presence of bromine atoms enhances the compound's reactivity, making it a valuable scaffold for medicinal chemistry.
Antibacterial Activity
Research has indicated that DBICA exhibits significant antibacterial properties. It acts as an inhibitor of bacterial cystathionine γ-lyase (bCSE), an enzyme implicated in the resistance mechanisms of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. By inhibiting bCSE, DBICA enhances the efficacy of conventional antibiotics against resistant bacterial strains .
Anticancer Properties
Indole derivatives, including DBICA, have shown promise in cancer research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. The structural features of DBICA may contribute to its cytotoxic effects against different cancer cell lines .
Antihypertensive Effects
Recent studies have explored the potential of indole-3-carboxylic acid derivatives, including DBICA, as angiotensin II receptor antagonists. In vivo experiments demonstrated that these compounds can significantly lower blood pressure in hypertensive models, suggesting their utility in managing hypertension .
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial activity of various indole derivatives, DBICA was found to significantly inhibit the growth of resistant strains of Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of DBICA compared to standard antibiotics. Results indicated that DBICA could enhance antibiotic sensitivity by disrupting bacterial resistance mechanisms.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| DBICA | 8 | Effective against resistant strains |
| Standard Antibiotic | 16 | Moderate effectiveness |
Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the cytotoxic effects of DBICA on human cancer cell lines. The results showed that DBICA induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency compared to control groups.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Caspase activation |
特性
IUPAC Name |
5,6-dibromo-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDDHPPAUVCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














